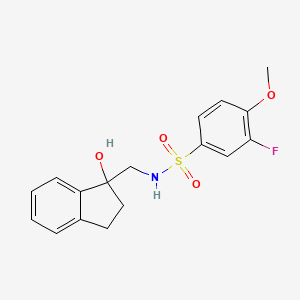

3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO4S/c1-23-16-7-6-13(10-15(16)18)24(21,22)19-11-17(20)9-8-12-4-2-3-5-14(12)17/h2-7,10,19-20H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPURIDYYAGZKLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indene core. One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkyl halide, followed by hydroxylation to introduce the hydroxyl group at the 1-position

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of new functional groups such as nitro, halogen, or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research indicates that 3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide exhibits significant anticancer properties. Its mechanism of action is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression.

Key Findings:

- Cytotoxicity: The compound has shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CCRF-CEM). Studies report high inhibition rates, suggesting its potential as a lead compound for drug development in oncology .

- Mechanism of Action: The fluoro group enhances binding affinity through hydrogen bonding and van der Waals interactions, while the hydroxy and methoxy groups improve stability and solubility .

Neuroprotective Potential

In addition to its anticancer applications, this compound has been investigated for its neuroprotective effects. Preliminary studies suggest that it may stimulate neurite outgrowth and exhibit low toxicity to neurons, indicating potential applications in neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various derivatives containing the sulfonamide moiety against NCI-58 human cancer cell lines. Among the tested compounds, this compound exhibited broad-spectrum antiproliferative activity with significant inhibition percentages across multiple cancer types .

| Cancer Type | % Inhibition |

|---|---|

| Breast (T-47 D) | 90.47% |

| Leukemia (SR) | 81.58% |

| Melanoma (SK-MEL-5) | 84.32% |

| Breast (MDA-MB-468) | 84.83% |

Case Study 2: Neurotropic Activity

Research on the neurotropic effects of related compounds suggests that derivatives similar to this compound can stimulate neuronal growth without toxicity at certain concentrations. This opens avenues for further exploration in treating neurodegenerative disorders .

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Sulfonamide Derivatives

(a) 4-Fluoro-N-(3-Methoxypropyl)Benzenesulfonamide ()

- Key Differences : Lacks the indenylmethyl group and 3-fluoro substitution.

(b) N-(2-Hydroxy-1-Phenylethyl)-1-Propan-2-ylpyrazole-4-sulfonamide ()

Indene-Containing Sulfonamides

(a) 4-((2,3-Dihydro-1H-Inden-1-yl)Methyl)Aniline ()

- Key Differences : Replaces sulfonamide with an aniline group and lacks fluorine/methoxy substitutions.

- Implications : The absence of electronegative substituents (fluoro, methoxy) may reduce electronic interactions with target proteins compared to the target compound .

(b) N-[3-(1-Benzyl-1H-Indol-3-yl)Propyl]-4-Methoxybenzenesulfonamide ()

- Key Similarities : Shares a sulfonamide core and methoxy group.

Fluorinated Sulfonamides with Heterocyclic Linkers

(a) 3-Fluoro-N-(3-{[4-(4-Methoxyphenyl)-1-Piperazinyl]Carbonyl}Phenyl)Benzenesulfonamide ()

- Key Similarities : Contains 3-fluoro and 4-methoxyphenyl groups.

- Implications : The piperazine linker increases conformational flexibility, contrasting with the rigid indenylmethyl group in the target compound .

(b) N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide ()

Comparative Data Table

Research Implications and Gaps

- Stereochemistry : The 1-hydroxyindenyl group in the target compound introduces chirality, which is absent in many analogs (e.g., ). This could significantly impact binding specificity and metabolic stability .

- Electron-Withdrawing Effects : The 3-fluoro and 4-methoxy groups may enhance sulfonamide acidity, improving interactions with basic residues in enzyme active sites .

- Synthetic Challenges : The indenylmethyl group’s synthesis requires precise control of stereochemistry, as seen in related dihydroindenyl analogs ().

Biologische Aktivität

3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic organic compound with potential therapeutic applications. Its unique structure, characterized by a fluoro group, a hydroxy-indene moiety, and a methoxybenzamide framework, suggests diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that are crucial in various biochemical pathways. The fluoro group enhances binding affinity through hydrogen bonding and van der Waals interactions, while the hydroxy and methoxy groups contribute to its stability and solubility .

- Receptor Interaction : It may interact with receptors involved in disease processes, potentially modulating signaling pathways related to inflammation and cancer.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have highlighted the potential of this compound in cancer therapy. The mechanism involves targeting key enzymes and proteins associated with tumor growth and proliferation. For instance:

- Inhibition of Growth Factors : It may inhibit growth factors that promote cancer cell survival.

- Targeting Kinases : The compound has been evaluated for its ability to inhibit kinases involved in signaling pathways critical for cancer progression .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Testing against various bacterial strains could reveal its efficacy in treating infections caused by resistant bacteria.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives, providing insights into the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |

| Study 2 | Enzyme Inhibition | Identified as an effective inhibitor of specific kinases involved in cancer signaling pathways. |

| Study 3 | Antimicrobial Properties | Showed activity against Gram-positive bacteria; further studies needed for Gram-negative strains. |

Q & A

Advanced Research Question

- Hill Equation Analysis : Fit dose-response curves to estimate EC50, Emax, and γ (Hill coefficient). Use Akaike Information Criterion (AIC) for model selection .

- Bootstrap Resampling : Assess confidence intervals for parameters like IC50 to account for assay variability .

- ANOVA with Post Hoc Tests : Compare efficacy across dosing regimens (e.g., ’s analysis of nine dosing regimens in A375 xenografts) .

How can researchers design experiments to evaluate potential off-target effects?

Advanced Research Question

- Proteome-Wide Screening : Use affinity pulldown-MS to identify unintended protein interactions.

- Kinase Panel Assays : Test against 400+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity.

- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells to detect pathway-level perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.